
3-Ethyl-1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-2,2-dioxo-1H-2 is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon The specific structure of 3-ethyl-2,2-dioxo-1H-2 includes an ethyl group and two dioxo groups attached to a heterocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,2-dioxo-1H-2 can be achieved through several methods. One common approach involves the reaction of an appropriate precursor with ethylating agents under controlled conditions. For example, the reaction of a precursor compound with ethyl iodide in the presence of a base such as potassium carbonate can yield 3-ethyl-2,2-dioxo-1H-2. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-ethyl-2,2-dioxo-1H-2 may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques may also be employed to enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-2,2-dioxo-1H-2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The ethyl group or other substituents on the ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used in organic solvents.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-ethyl-2,2-dioxo-1H-2 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research into the medicinal properties of 3-ethyl-2,2-dioxo-1H-2 includes its potential use as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Wirkmechanismus
The mechanism of action of 3-ethyl-2,2-dioxo-1H-2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-ethyl-2,2-dioxo-1H-2 can be compared with other similar compounds, such as:
Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: This compound has a similar dioxo group but differs in its ring structure and additional functional groups.
Indole derivatives: These compounds share a heterocyclic ring structure but have different substituents and biological activities.
Eigenschaften
CAS-Nummer |
21784-55-4 |
|---|---|
Molekularformel |
C10H11NO3S |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
3-ethyl-2,2-dioxo-1H-2λ6,3-benzothiazin-4-one |
InChI |
InChI=1S/C10H11NO3S/c1-2-11-10(12)9-6-4-3-5-8(9)7-15(11,13)14/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
FEPNBMKNKFJTBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=CC=CC=C2CS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




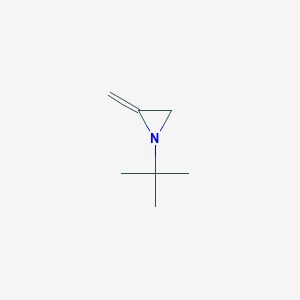



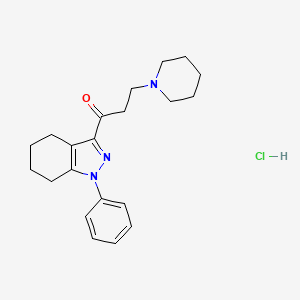
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
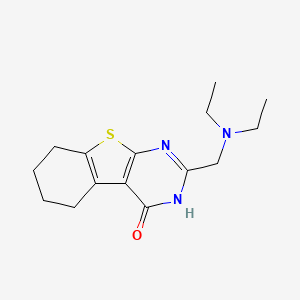
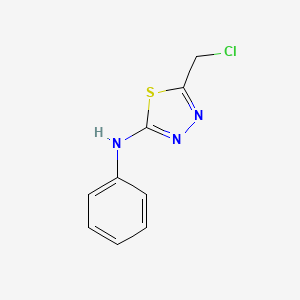
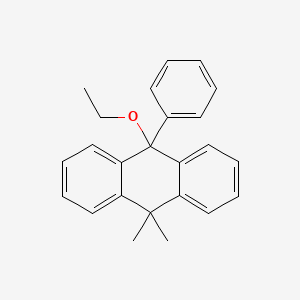

![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)

